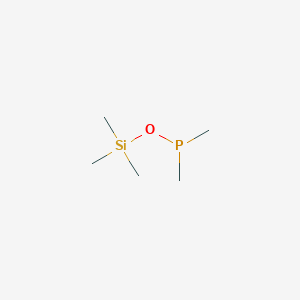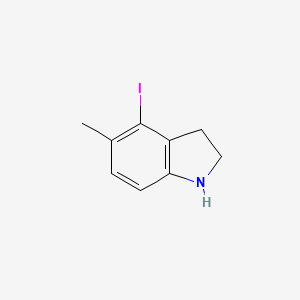
(R)-2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound is structurally related to tryptophan, an essential amino acid, and has a significant role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the reductive cyclization of ortho-nitrobenzyl cyanides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, further modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include various substituted indoles, which can have different biological and chemical properties.
科学研究应用
Chemistry: In chemistry, ®-2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid is used as a building block for synthesizing more complex molecules. Its indole ring structure makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its role in neurotransmission and its potential as a precursor to serotonin and melatonin. It is also investigated for its antioxidant properties and its ability to modulate various biological pathways.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its structural similarity to tryptophan makes it a candidate for developing new drugs targeting the central nervous system.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials that require the indole scaffold. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of ®-2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. It can act as a precursor to neurotransmitters like serotonin, influencing mood and cognitive functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation.
Similar Compounds:
Tryptophan: An essential amino acid with a similar indole structure, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation.
Melatonin: A hormone derived from serotonin, involved in regulating sleep-wake cycles.
Uniqueness: ®-2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid is unique due to its specific hydroxylation at the 7-position of the indole ring, which imparts distinct chemical and biological properties. This hydroxyl group enhances its antioxidant activity and influences its interaction with biological targets, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16)/t8-/m1/s1 |
InChI 键 |
VQSRKJZICBNQJG-MRVPVSSYSA-N |
手性 SMILES |
C1=CC2=C(C(=C1)O)NC=C2C[C@H](C(=O)O)N |
规范 SMILES |
C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)



![7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B13671737.png)
![3-Iodo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B13671744.png)
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13671754.png)

